5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
The compound “5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a thiazole ring, and an amide group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its functional groups and rings. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrrolidine ring, on the other hand, is non-planar due to its sp3 hybridization .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups and rings. For instance, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The pyrrolidine ring, being a saturated ring, could undergo reactions typical of amines and secondary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The pyrrolidine ring, being a saturated ring, could contribute to the lipophilicity of the compound .Scientific Research Applications
Antimicrobial Activities
Research on thiazole and pyrrolidine derivatives, such as those described in studies by Gouda et al. (2010) and Stanchev et al. (1999), often investigates their potential as antimicrobial agents. These compounds have shown varying degrees of effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi and yeast, suggesting a potential application for the compound in developing new antimicrobial drugs.
- For instance, Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives and evaluated their antimicrobial activities, indicating the potential of thiazole-based compounds in this area (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
- Similarly, Stanchev et al. (1999) reported the synthesis of new amino acids and peptides containing thiazole and oxazole moieties, which showed moderate antibacterial activity against various pathogens (Stanchev, Tabakova, Videnov, Golovinsky, & Jung, 1999).
Synthesis of Novel Heterocyclic Compounds
Compounds like "5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide" are often used as intermediates in the synthesis of more complex heterocyclic structures, which have a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
- Research by El-bayouki and Basyouni (1988) on thiazolo[5,4-d]pyrimidines with molluscicidal properties exemplifies the exploration of thiazole derivatives for developing compounds with specific biological activities (El-bayouki & Basyouni, 1988).
Antiallergic Properties
Thiazole derivatives have also been explored for their potential in treating allergic reactions. Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with significant antiallergic activity, suggesting possible applications for related compounds in the development of antiallergic medications.
- The study by Nohara et al. (1985) highlighted compounds that were potent inhibitors of allergic responses, some of which were significantly more effective than existing treatments (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Future Directions
The compound “5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide” could be a subject of future research, given the biological activities associated with thiazole and pyrrolidine derivatives . Further studies could explore its potential applications in medicinal chemistry, its mechanism of action, and its safety profile.
properties
IUPAC Name |
N-[4-[2-(3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-3-2-4-11(7-10)18-15(23)8-12-9-25-17(19-12)21-16(24)13-5-6-14(22)20-13/h2-4,7,9,13H,5-6,8H2,1H3,(H,18,23)(H,20,22)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXANELOMWUKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide |
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